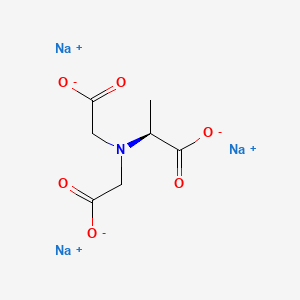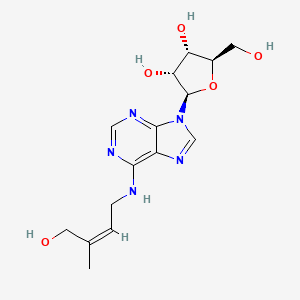
Trisodium dicarboxymethyl alaninate, L-
Descripción general
Descripción
Trisodium dicarboxymethyl alaninate, L-, also known as Trisodium N-(1-carboxylatoethyl)iminodiacetate, methylglycinediacetic acid trisodium salt (MGDA-Na3), or trisodium α-DL-alanine diacetate (α-ADA), is the trisodium anion of N-(1-carboxyethyl)iminodiacetic acid . It is a tetradentate complexing agent that forms stable 1:1 chelate complexes with cations having a charge number of at least +2 .
Synthesis Analysis
The industrial synthesis of trisodium N-(1-carboxylatoethyl)iminodiacetate is described in patent literature. The process involves achieving the highest possible space-time yields, simple reaction control at relatively low pressures and temperatures, realization of continuous process options, and achieving the lowest possible levels of impurities . A synthesis route to α-alaninediacetic acid is from racemic α-DL-alanine, which provides racemic α-ADA by double cyanomethylation with methanal and hydrogen cyanide, hydrolysis of the intermediately formed diacetonitrile to the trisodium salt, and subsequent acidification with mineral acids .Molecular Structure Analysis
The molecular formula of Trisodium dicarboxymethyl alaninate, L- is C7H8NNa3O6 . The molecular weight is 271.11 g/mol . The IUPAC name is trisodium; (2S)-2-[bis(carboxylatomethyl)amino]propanoate .Physical And Chemical Properties Analysis
Trisodium dicarboxymethyl alaninate, L- is a solid that is soluble in water . The density varies depending on its form: 0.690 g/cm3 as powder, 1.31 g/cm3 as 40% aqueous solution at 20 °C, and 1.464 g/cm3 as 56-58% aqueous solution at 20 °C .Aplicaciones Científicas De Investigación
Enzyme Catalysis and Microbial Metabolism
Alanine dehydrogenase (AlaDH) plays a crucial role in the microbial metabolism by catalyzing the conversion of L-alanine to pyruvate and vice versa. This enzymatic process is vital for energy generation through the tricarboxylic acid cycle and for the synthesis of proteins and other amino acids in microorganisms. The study by Dave and Kadeppagari (2019) highlights the significance of alanine and its derivatives in pharmaceutical, environmental, and food industries due to their role in redox balancing and other metabolic processes (Dave & Kadeppagari, 2019).
Antimicrobial Applications
Research on alanine racemase inhibitors, which are crucial for peptidoglycan synthesis in bacterial cell walls, indicates the potential for antimicrobial drug development. Alanine and its derivatives, by inhibiting alanine racemase, offer a pathway for creating selective and potent antimicrobial agents, as discussed by Azam and Jayaram (2015) (Azam & Jayaram, 2015).
Environmental and Ecological Research
The review by Copetti et al. (2016) on the use of lanthanum modified bentonite (LMB) for eutrophication management in surface waters underscores the relevance of chemical compounds in addressing environmental challenges. While not directly related to Trisodium Dicarboxymethyl Alaninate, L-, it illustrates how modified chemical compounds are utilized in environmental science to bind phosphorus efficiently, indicating potential areas where related compounds could be applied (Copetti et al., 2016).
Biomedical and Health Care Applications
The antimicrobial efficacy and safety of triclosan, as reviewed by Jones et al. (2000), demonstrate the significance of chemical agents in health care settings. While focusing on triclosan, this research highlights the broader utility of antimicrobial compounds in protecting public health and their potential incorporation into clinical settings (Jones et al., 2000).
Mecanismo De Acción
Target of Action
Trisodium dicarboxymethyl alaninate, also known as Trisodium N-(1-carboxylatoethyl)iminodiacetate or methylglycinediacetic acid trisodium salt (MGDA-Na3), is a tetradentate complexing agent . Its primary targets are metal ions , specifically those with a charge number of at least +2 . These include “hard water forming” cations such as calcium (Ca2+) and magnesium (Mg2+) .
Mode of Action
Trisodium dicarboxymethyl alaninate interacts with its targets by forming stable 1:1 chelate complexes . This interaction effectively binds the metal ions, thereby inactivating their negative influences on the final formulation .
Biochemical Pathways
The biochemical pathways affected by Trisodium dicarboxymethyl alaninate primarily involve the sequestration of metal ions. By binding these ions, the compound prevents them from participating in unwanted chemical reactions. This can be particularly beneficial in applications where the presence of free metal ions could lead to issues such as scaling, discoloration, or degradation of product performance .
Pharmacokinetics
This suggests that it could be readily absorbed and distributed in aqueous environments. Its biodegradability indicates that it can be metabolized and excreted, reducing potential bioaccumulation.
Result of Action
The primary result of Trisodium dicarboxymethyl alaninate’s action is the formation of stable, water-soluble complexes with polyvalent metal ions . This leads to a reduction in the concentration of free metal ions, which can improve the performance and stability of various formulations . In cleaning applications, for example, it can enhance the removal of stubborn stains and prevent the formation of scale .
Action Environment
The action of Trisodium dicarboxymethyl alaninate can be influenced by various environmental factors. For instance, its effectiveness as a chelating agent can be affected by the pH of the environment . Furthermore, its stability and efficacy can be influenced by temperature, as it is known to be stable under high-temperature conditions . Its biodegradability and excellent ecological and toxicological profile make it an environmentally friendly choice .
Safety and Hazards
Propiedades
IUPAC Name |
trisodium;(2S)-2-[bis(carboxylatomethyl)amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO6.3Na/c1-4(7(13)14)8(2-5(9)10)3-6(11)12;;;/h4H,2-3H2,1H3,(H,9,10)(H,11,12)(H,13,14);;;/q;3*+1/p-3/t4-;;;/m0.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOTVSOGTVKXEL-WJXVXWFNSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NNa3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301339396 | |
| Record name | Methylglycinediacetic acid trisodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301339396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals | |
| Record name | Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
170492-24-7, 164462-16-2 | |
| Record name | Trisodium dicarboxymethyl alaninate, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170492247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methylglycinediacetic acid trisodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301339396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRISODIUM DICARBOXYMETHYL ALANINATE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L754QR50CZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![[1,1'-Biphenyl]-3,4',5-tricarbaldehyde](/img/structure/B3069190.png)